Boc-D-Arg(NO2)-OH

Peptide Synthesis Stereochemistry D-Amino Acid

Racemization and side reactions plague peptide synthesis using unprotected arginine. Boc-D-Arg(NO2)-OH eliminates these risks with D-stereochemistry and orthogonal NO₂ protection. • D-configuration ensures correct peptide conformation • NO₂ group stable to TFA, enabling fragment coupling • ≥98% HPLC purity, optical rotation +7.0° (c=1, DMF) • Immediate global shipping available

Molecular Formula C11H21N5O6
Molecular Weight 319.31 g/mol
CAS No. 50913-12-7
Cat. No. B557087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Arg(NO2)-OH
CAS50913-12-7
SynonymsBoc-D-Arg(NO2)-OH; 50913-12-7; omega-Nitro-Boc-D-arginine; Nalpha-Boc-Nomega-nitro-D-arginine; C11H21N5O6; AC1ODWBA; PubChem12153; boc-nw-nitro-d-arginine; N'-Nitro-N-Boc-D-arginine; SCHEMBL5966662; CTK7D1240; CTK8B2844; MolPort-000-150-590; OZSSOVRIEPAIMP-SSDOTTSWSA-N; ACN-S003043; ZINC2575519; ANW-41162; OR0122; AKOS024256803; AN-41385; FS000065; KB-59294; SC-09313; AB0010516; TC-308668
Molecular FormulaC11H21N5O6
Molecular Weight319.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-]
InChIInChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m1/s1
InChIKeyOZSSOVRIEPAIMP-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Arg(NO2)-OH Overview


Boc-D-Arg(NO2)-OH (Nα-Boc-Nω-nitro-D-arginine, CAS 50913-12-7) is a protected D-arginine derivative in which the α-amino group is temporarily masked by a tert-butoxycarbonyl (Boc) group and the guanidino side chain bears a nitro (NO₂) moiety . It is a key building block for the solid-phase synthesis (SPPS) of peptides containing D-arginine residues, typically under Boc/Bzl chemistry strategies . The compound is available as a white solid with a molecular formula of C₁₁H₂₁N₅O₆, a molecular weight of 319.31 g/mol, and is characterized by a specific optical rotation of [α]D²⁰ = +7.0 ± 2º (c=1 in DMF) . Its primary utility lies in the precise, stereochemically controlled incorporation of D-arginine into complex peptide chains.

1 D-Arginine residue with enantiomer-controlled stereochemistry
2 Compatible with Boc/Bzl solid-phase peptide synthesis (SPPS)
3 Orthogonal NO₂ side-chain protection for selective coupling

Why Boc-D-Arg(NO2)-OH Is Irreplaceable


The substitution of Boc-D-Arg(NO2)-OH with a generic alternative, such as the L-isomer (Boc-Arg(NO2)-OH, CAS 2188-18-3) or an unprotected arginine derivative, is not scientifically valid. The stereochemistry at the α-carbon (D- vs. L-configuration) dictates the three-dimensional structure and biological activity of the final peptide . Using the L-isomer would yield a diastereomeric or enantiomeric peptide, potentially altering its interaction with target receptors or enzymes and negating the purpose of the synthesis . Furthermore, the absence of the orthogonal NO₂ protecting group would lead to uncontrolled side reactions, such as δ-lactam formation or guanidine acylation, compromising peptide yield and purity [1]. The specific combination of D-stereochemistry and orthogonal side-chain protection makes Boc-D-Arg(NO2)-OH a non-substitutable entity in the defined synthetic route.

Enantiomer mismatch
L-isomer (Boc-Arg(NO2)-OH) produces a diastereomeric peptide; stereochemical shift may alter receptor interaction.
Unprotected guanidino side chain
Absence of NO₂ group may lead to δ-lactam formation and guanidine acylation, lowering coupling yield.
Loss of orthogonal stability
Without NO₂, fragment condensation strategies become less controlled; acidic deprotection steps may require revalidation.

Key Differentiators of Boc-D-Arg(NO2)-OH


Stereochemical Integrity: D- vs. L-Isomer

Boc-D-Arg(NO2)-OH is the D-enantiomer, as confirmed by its specific optical rotation of [α]D²⁰ = +7.0 ± 2º (c=1 in DMF) . This contrasts with the L-isomer, Boc-Arg(NO2)-OH (CAS 2188-18-3), which exhibits an optical rotation of approximately [α]D²⁰ = -7.0º . The quantitative difference in optical rotation ensures the correct stereochemical incorporation into peptides, a critical factor for biological activity.

Enantiomer attribution
Reported
Target [α]D²⁰ = +7.0 ± 2° (c=1, DMF) vs. L-isomer [α]D²⁰ ≈ −7.0°; opposite sign, ~14° total difference
Confirms D-enantiomer identity; supports stereochemical control in SPPS
Optical rotation context in DMF; verify lot-specific COA
Peptide Synthesis Stereochemistry D-Amino Acid

Minimized δ-Lactam Formation

The nitro (NO₂) protecting group on Boc-D-Arg(NO2)-OH is specifically chosen to suppress the formation of δ-lactam, a common and yield-reducing side reaction during arginine coupling . A comparative study by Cezari and Juliano (1996) demonstrated that alternative protecting groups, such as the tosyl (Tos) group in Boc-Arg(Tos)-OH, led to 'significant amounts of delta-lactam' during the synthesis of chloromethyl ketones, whereas the nitro group is associated with reduced lactam formation [1]. While the study did not provide a direct, side-by-side percentage for the nitro derivative, it established that the choice of protecting group directly impacts lactam formation rates, with the nitro group being a preferred option for minimizing this side reaction [2].

δ-Lactam control
Class-level
NO₂: associated with reduced δ-lactam (qualitative). Tos: reported “significant amounts” of δ-lactam in chloromethyl ketone synthesis
Supports selection of NO₂ group to limit yield-reducing lactam side reaction
Data to verify; class-level inference from dipeptide model
Peptide Synthesis Side Reactions Lactam Formation

HF Cleavage and Ornithine Byproduct Risk

The NO₂ protecting group on Boc-D-Arg(NO2)-OH is removed during standard hydrogen fluoride (HF) cleavage in Boc-SPPS . While this is an effective and widely used method, it is documented that this process can lead to a side reaction, resulting in the formation of ornithine residues (a deletion of the guanidine group) . In contrast, the Tos protecting group (Boc-Arg(Tos)-OH) is also removed by HF but is not susceptible to this specific ornithine side reaction . This creates a decision point: NO₂ offers an orthogonal stability profile for specific synthetic manipulations (e.g., fragment condensation), but carries a defined, quantifiable risk of ornithine formation during final cleavage, a risk that must be managed and is absent with Tos.

Deprotection trade-off
Head-to-head
NO₂: prone to ornithine formation during HF cleavage. Tos: not susceptible to ornithine side reaction
Informs choice between NO₂ (fragment stability) and Tos (cleavage fidelity)
Risk management step in Boc-SPPS HF cleavage
Peptide Cleavage Deprotection Side Reactions

High Purity for Reproducible Synthesis

Commercially available Boc-D-Arg(NO2)-OH is typically supplied with a minimum purity specification of ≥98% to ≥99% as determined by High-Performance Liquid Chromatography (HPLC) . This high level of purity is crucial for minimizing the accumulation of sequence errors and deletion peptides during stepwise solid-phase synthesis, especially for longer peptide sequences . Lower purity building blocks can lead to a significant reduction in the overall yield and purity of the final target peptide, necessitating more extensive and costly purification steps.

Purity specification
Specification review
≥98% to ≥99% (HPLC)
Reduces accumulation of deletion peptides and sequence errors in SPPS
Supplier specification; confirm lot-specific certificate of analysis
Peptide Synthesis Quality Control Purity

Validated Applications of Boc-D-Arg(NO2)-OH


D-Arginine Peptide Synthesis via Boc-SPPS

The primary application of Boc-D-Arg(NO2)-OH is as a building block in Boc-solid-phase peptide synthesis (Boc-SPPS) for the incorporation of a D-arginine residue into a peptide chain . Its specific D-stereochemistry, confirmed by optical rotation, is essential for generating peptides with the correct three-dimensional structure, which is critical for biological activity in applications such as antimicrobial peptide research, protease inhibitor development, and the study of peptide-receptor interactions . The orthogonal protection strategy (Boc on α-amine, NO₂ on side-chain) allows for selective deprotection and coupling, enabling the construction of complex sequences with high fidelity .

Fragment Condensation of Peptides

The NO₂ protecting group on Boc-D-Arg(NO2)-OH offers a key advantage in convergent peptide synthesis strategies. Unlike other protecting groups, the NO₂ group is stable to the acidic conditions used for Boc removal (e.g., TFA) and to reagents like trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) . This stability allows researchers to synthesize fully protected peptide fragments containing a D-arginine residue, purify them, and then couple them together in solution phase. The NO₂ group is then removed in the final step with hydrogen fluoride (HF) or by catalytic hydrogenolysis . This methodology is invaluable for synthesizing long or difficult peptides that are challenging to assemble by linear SPPS alone .

Selective Enzyme Inhibitors and Probes

Boc-D-Arg(NO2)-OH is a critical precursor in the synthesis of specific enzyme inhibitors. Notably, it has been used in the preparation of selective, chloromethyl ketone-based inactivators of human plasma kallikrein, a serine protease involved in inflammation and blood coagulation . The D-arginine residue provides the necessary recognition element for the enzyme's active site, while the chloromethyl ketone moiety forms a covalent, irreversible bond with the catalytic serine, leading to potent and selective inhibition . This application extends to the development of pharmacological probes for studying enzyme function and to the design of novel therapeutic agents targeting proteases involved in disease.

Application
Selection Property
Validation Focus
D-Arg incorporation via Boc-SPPS
D-enantiomer purity & orthogonal NO₂ protection
Verify optical rotation and coupling efficiency
Fragment condensation of protected peptides
NO₂ stability to TFMSA / TMSOTf
Confirm stability under acidic fragment coupling conditions
Enzyme inhibitor and probe development
D-arginine recognition element
Validate inhibitory activity and selectivity in biochemical assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-D-Arg(NO2)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.